N-(2-chlorophenyl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the acetamide intermediate.
Attachment of the Ethylphenoxy Group: This can be done through an etherification reaction, where an ethylphenol derivative reacts with the acetamide intermediate.
Incorporation of the Thiophenylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction, where a thiophenylmethyl halide reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- N-(2-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- N-(2-BROMOPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-2-(4-ETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl, ethylphenoxy, and thiophenylmethyl groups may result in unique interactions with molecular targets, leading to specific effects that are not observed with other related compounds.
Properties
Molecular Formula |
C21H20ClNO2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-2-16-9-11-17(12-10-16)25-15-21(24)23(14-18-6-5-13-26-18)20-8-4-3-7-19(20)22/h3-13H,2,14-15H2,1H3 |
InChI Key |
ZCVARJQWTVAYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.